2-(2-Bromophenyl)-2-oxoacetaldehyde
Description
2-(2-Bromophenyl)-2-oxoacetaldehyde is an α-ketoaldehyde featuring a bromine atom at the ortho position of the phenyl ring. Its molecular formula is C₈H₅BrO₂, with a molar mass of 229.03 g/mol. This compound is widely utilized as a reactive intermediate in organic synthesis, particularly in domino reactions and catalytic cycles for constructing heterocycles like quinazolinones . Its aldehyde and ketone functionalities enable diverse reactivity, including nucleophilic additions and cross-coupling reactions. For instance, it serves as a precursor in palladium-catalyzed reactions to synthesize fused heterocyclic scaffolds with pharmaceutical relevance .
Properties
IUPAC Name |
2-(2-bromophenyl)-2-oxoacetaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrO2/c9-7-4-2-1-3-6(7)8(11)5-10/h1-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRUHKUNQECMBBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C=O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401301980 | |
| Record name | 2-Bromo-α-oxobenzeneacetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401301980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
343864-79-9 | |
| Record name | 2-Bromo-α-oxobenzeneacetaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=343864-79-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-α-oxobenzeneacetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401301980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as boron reagents, are widely used in suzuki–miyaura (sm) cross-coupling reactions. This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction.
Mode of Action
It can be inferred from related compounds that it may participate in reactions such as the suzuki–miyaura coupling. In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond.
Biochemical Pathways
It’s worth noting that boron reagents, which are structurally similar, are involved in the suzuki–miyaura coupling reaction. This reaction is a key step in many synthetic pathways, leading to the formation of complex organic compounds.
Biological Activity
2-(2-Bromophenyl)-2-oxoacetaldehyde, also known by its chemical formula C8H5BrO2, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C8H5BrO2
- Molecular Weight : 215.03 g/mol
- IUPAC Name : this compound
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance, it has shown promising results in inhibiting the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.
| Compound | Bacterial Strain | MIC (mg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 15 |
| This compound | Escherichia coli | 20 |
Anticancer Properties
The compound has also been evaluated for its anticancer potential. In a study involving human cancer cell lines, it was found to induce apoptosis in breast cancer cells by activating caspase pathways. The mechanism involves the generation of reactive oxygen species (ROS), which leads to cell cycle arrest and subsequent apoptosis.
The biological activity of this compound can be attributed to its ability to interact with specific cellular targets:
- Enzyme Inhibition : The compound acts as an inhibitor of certain enzymes involved in metabolic pathways, which may contribute to its antimicrobial and anticancer effects.
- Reactive Oxygen Species Generation : It has been observed to elevate ROS levels within cells, leading to oxidative stress and cell death in cancerous cells.
- Cell Cycle Arrest : The compound can induce cell cycle arrest at the G1 phase, preventing cancer cells from proliferating.
Case Studies
Several case studies have highlighted the biological effects of this compound:
- Case Study 1 : A study published in a peer-reviewed journal demonstrated that treatment with this compound resulted in a significant reduction in tumor size in xenograft models of breast cancer. The study reported a decrease in Ki67 expression, indicating reduced cell proliferation.
- Case Study 2 : Another investigation focused on the antimicrobial efficacy of the compound against multidrug-resistant strains of bacteria. Results showed that it not only inhibited bacterial growth but also disrupted biofilm formation, which is crucial for bacterial survival and resistance.
Comparison with Similar Compounds
Key Observations :
- Substituent Position : The ortho-bromine in this compound introduces steric hindrance, directing regioselectivity in reactions, whereas para-substituted analogs (e.g., 2-(4-bromophenyl)-2-oxoacetaldehyde) exhibit less steric interference, favoring electronic effects .
- Functional Groups : The aldehyde group in this compound enhances reactivity in nucleophilic additions compared to ester derivatives like ethyl 2-(4-bromophenyl)-2-oxoacetate, which are more stable but less reactive .
Commercial Availability and Stability
- This compound: Limited commercial availability; primarily synthesized in situ for reactions .
- 2-(4-Bromophenyl)-2-oxoacetaldehyde hydrate : Commercially available (CAS 80352-42-7) with >95% purity, indicating higher stability due to hydration .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
